molecular formula C20H24N2O3S B3447491 3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide

3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide

Cat. No. B3447491
M. Wt: 372.5 g/mol
InChI Key: UDVGYUFFWZVHCN-UHFFFAOYSA-N
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Description

The compound “3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide” belongs to the class of organic compounds known as benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .


Synthesis Analysis

The synthesis of benzamide compounds typically starts from benzoic acids and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of benzamide compounds is determined using X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal and S-N stretching vibration indicate the formation of the target compound .


Chemical Reactions Analysis

Benzamide compounds typically react via an SN1 pathway, via the resonance-stabilized carbocation . The reactions are monitored by TLC or GC-MS analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide compounds are determined using various spectroscopic methods. The compound “3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide” has a molecular formula of C14H12BrNO .

Mechanism of Action

The mechanism of action of benzamide compounds like sulfonylureas involves provoking a brisk release of insulin from the pancreas. They act on the so-called ‘sulfonylurea receptors’ (SUR1) on the pancreatic β cell membrane—cause depolarization by reducing conductance of ATP sensitive K+ channels. This enhances Ca2+ influx degranulation .

Safety and Hazards

Benzamide compounds like “3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide” should be handled with care. They are harmful if swallowed and are suspected of causing genetic defects . They should be stored locked up and disposed of properly .

Future Directions

The future directions for the study of benzamide compounds like “3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide” could involve further exploration of their medicinal properties, particularly their potential as therapeutic molecules . Additionally, more research could be conducted to improve the synthesis process and to explore other potential applications of these compounds in various industries .

properties

IUPAC Name

3-(cyclohexylsulfamoyl)-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-8-5-6-13-19(15)21-20(23)16-9-7-12-18(14-16)26(24,25)22-17-10-3-2-4-11-17/h5-9,12-14,17,22H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVGYUFFWZVHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5914219

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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